Cas no 2308480-88-6 (1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-2-carboxylic acid)

1-(3R)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-2-carboxylic acid is a specialized chiral compound designed for peptide synthesis and medicinal chemistry applications. Its key structural features include an Fmoc-protected amino group, a hexanoyl linker, and a 3-methylpiperidine-2-carboxylic acid moiety, which enhance its utility in solid-phase peptide synthesis (SPPS). The Fmoc group ensures orthogonal protection, facilitating selective deprotection under mild basic conditions. The compound’s stereochemistry (3R configuration) and rigid piperidine scaffold contribute to precise conformational control in peptide design. Its compatibility with standard coupling reagents and stability under SPPS conditions make it a valuable building block for synthesizing complex peptidomimetics and bioactive molecules.
1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-2-carboxylic acid structure
2308480-88-6 structure
Product name:1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-2-carboxylic acid
CAS No:2308480-88-6
MF:C28H34N2O5
Molecular Weight:478.579967975616
CID:6352669
PubChem ID:165604891

1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-2-carboxylic acid
    • EN300-1581547
    • 2308480-88-6
    • 1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3-methylpiperidine-2-carboxylic acid
    • インチ: 1S/C28H34N2O5/c1-3-9-19(16-25(31)30-15-8-10-18(2)26(30)27(32)33)29-28(34)35-17-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-7,11-14,18-19,24,26H,3,8-10,15-17H2,1-2H3,(H,29,34)(H,32,33)/t18?,19-,26?/m1/s1
    • InChIKey: AOWSIUAWWNVHPA-HOYUBGIKSA-N
    • SMILES: O=C(C[C@@H](CCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCCC(C)C1C(=O)O

計算された属性

  • 精确分子量: 478.24677219g/mol
  • 同位素质量: 478.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 736
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • XLogP3: 4.7

1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1581547-0.05g
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3-methylpiperidine-2-carboxylic acid
2308480-88-6
0.05g
$2829.0 2023-06-04
Enamine
EN300-1581547-50mg
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3-methylpiperidine-2-carboxylic acid
2308480-88-6
50mg
$2829.0 2023-09-24
Enamine
EN300-1581547-0.1g
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3-methylpiperidine-2-carboxylic acid
2308480-88-6
0.1g
$2963.0 2023-06-04
Enamine
EN300-1581547-0.25g
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3-methylpiperidine-2-carboxylic acid
2308480-88-6
0.25g
$3099.0 2023-06-04
Enamine
EN300-1581547-1.0g
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3-methylpiperidine-2-carboxylic acid
2308480-88-6
1g
$3368.0 2023-06-04
Enamine
EN300-1581547-1000mg
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3-methylpiperidine-2-carboxylic acid
2308480-88-6
1000mg
$3368.0 2023-09-24
Enamine
EN300-1581547-10000mg
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3-methylpiperidine-2-carboxylic acid
2308480-88-6
10000mg
$14487.0 2023-09-24
Enamine
EN300-1581547-100mg
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3-methylpiperidine-2-carboxylic acid
2308480-88-6
100mg
$2963.0 2023-09-24
Enamine
EN300-1581547-2500mg
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3-methylpiperidine-2-carboxylic acid
2308480-88-6
2500mg
$6602.0 2023-09-24
Enamine
EN300-1581547-10.0g
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3-methylpiperidine-2-carboxylic acid
2308480-88-6
10g
$14487.0 2023-06-04

1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-2-carboxylic acid 関連文献

1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-2-carboxylic acidに関する追加情報

Introduction to 1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-2-carboxylic acid (CAS No. 2308480-88-6)

1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-2-carboxylic acid (CAS No. 2308480-88-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivative, is a key intermediate in the synthesis of various bioactive molecules and peptides. Its unique structural features and functional groups make it an essential building block in the development of novel therapeutic agents.

The Fmoc group, or 9-fluorenylmethoxycarbonyl, is a widely used protecting group in peptide synthesis due to its ease of removal under mild conditions and its ability to prevent unwanted side reactions. The presence of this group in 1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-2-carboxylic acid ensures that the amino functionality remains protected during multi-step synthetic processes, allowing for precise control over the reactivity and selectivity of the molecule.

The hexanoyl moiety, which is an acyl group derived from hexanoic acid, adds hydrophobicity to the molecule, influencing its solubility and biological activity. This feature is particularly important in the design of peptides and proteins, where hydrophobic interactions play a crucial role in their folding and stability. The 3-methylpiperidine ring, on the other hand, introduces additional steric hindrance and conformational flexibility, which can be exploited to fine-tune the pharmacological properties of the final product.

Recent studies have highlighted the potential of 1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-2-carboxylic acid in various therapeutic applications. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity by selectively inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

In another study, researchers at the University of California, San Francisco, investigated the use of this compound as a scaffold for developing novel antibiotics. The results showed that by modifying the hexanoyl and 3-methylpiperidine moieties, they were able to create analogs with enhanced antibacterial activity against multidrug-resistant pathogens. This finding underscores the versatility of 1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-2-carboxylic acid as a platform for drug discovery.

Beyond its therapeutic applications, this compound has also found use in diagnostic tools and imaging agents. A recent publication in Bioconjugate Chemistry described the conjugation of this compound with fluorescent dyes to create highly sensitive probes for detecting specific biomarkers in cells and tissues. The high stability and low toxicity of these probes make them suitable for both in vitro and in vivo applications.

The synthesis of 1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-2-carboxylic acid typically involves several well-established chemical reactions. The first step often involves the protection of the amino group using Fmoc chloride, followed by the introduction of the hexanoyl moiety through an acylation reaction. The final step involves cyclization to form the piperidine ring, which can be achieved using various coupling reagents such as HATU or EDC·HCl.

In conclusion, 1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-2-carboxylic acid (CAS No. 2308480-88-6) is a versatile and valuable compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an ideal candidate for developing novel therapeutic agents, diagnostic tools, and imaging agents. As research continues to advance, it is likely that new applications for this compound will be discovered, further solidifying its importance in the field.

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